

chemical structure of 1,4-Phenylene diacrylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,4-Phenylene diacrylate

Cat. No.: B1593797

[Get Quote](#)

An In-depth Technical Guide to **1,4-Phenylene Diacrylate**: Structure, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

1,4-Phenylene diacrylate (PDA), also known as hydroquinone diacrylate, is a difunctional monomer characterized by a central phenylene ring flanked by two acrylate groups. This symmetrical, rigid structure is fundamental to its utility in the synthesis of highly crosslinked polymers. PDA is extensively used as a crosslinking agent in the development of advanced materials, including polymer networks, hydrogels, and adhesives. Its ability to impart thermal stability, mechanical strength, and specific functionalities makes it a valuable component in diverse applications ranging from dental resins and coatings to sophisticated platforms for drug delivery and tissue engineering. This guide provides an in-depth analysis of the chemical structure of **1,4-Phenylene diacrylate**, its synthesis and characterization, polymerization behavior, and key applications, with a focus on providing actionable insights for researchers and development professionals.

Chemical Structure and Core Properties

1,4-Phenylene diacrylate is a diester of hydroquinone and acrylic acid. The molecule's core consists of a benzene ring with two acrylate groups attached at the para positions (1 and 4).

- Chemical Formula: $C_{12}H_{10}O_4$

- Molecular Weight: 218.21 g/mol
- CAS Number: 6729-84-6
- Canonical SMILES: C=CC(=O)OC1=CC=C(C=C1)OC(=O)C=C

The key structural features of PDA and their implications are outlined below:

- Rigid Phenylene Core: The aromatic ring provides rigidity and thermal stability to the resulting polymer network. This core structure contributes to a high glass transition temperature (Tg) and enhanced mechanical properties in crosslinked materials.
- Reactive Acrylate Groups: The two terminal acrylate groups are highly susceptible to free-radical polymerization. This difunctionality allows PDA to act as a crosslinker, forming a three-dimensional polymer network. The reactivity of these groups can be initiated by thermal or photochemical methods.

Physicochemical Properties

A summary of the key physicochemical properties of **1,4-Phenylene diacrylate** is presented in Table 1.

Property	Value	Source
Appearance	White to off-white crystalline powder	
Melting Point	83-86 °C	
Boiling Point	334.3±22.0 °C (Predicted)	
Density	1.22±0.1 g/cm ³ (Predicted)	
Solubility	Soluble in many organic solvents (e.g., acetone, THF, chloroform). Insoluble in water.	

Synthesis and Purification

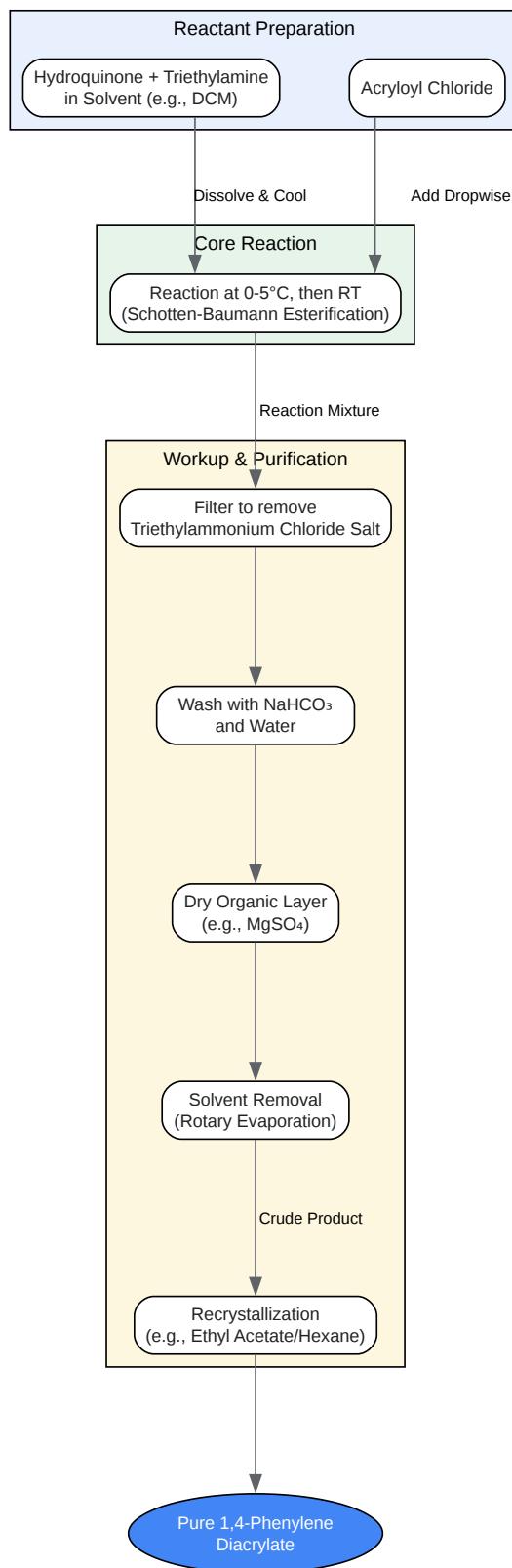
The most common laboratory and industrial synthesis of **1,4-Phenylene diacrylate** is through the esterification of hydroquinone with acryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Underlying Principles of Synthesis

The synthesis is a classic Schotten-Baumann reaction, a method for forming esters from acid chlorides and alcohols. The choice of a tertiary amine, such as triethylamine, as the base is critical. It acts as an acid scavenger, driving the reaction to completion by neutralizing the hydrochloric acid generated during the esterification. The selection of a suitable aprotic solvent is also important to dissolve the reactants and facilitate the reaction while preventing side reactions.

Detailed Synthesis Protocol

Materials:


- Hydroquinone
- Acryloyl chloride
- Triethylamine
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
- Sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Hexane

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve hydroquinone and triethylamine in the chosen solvent.
- Cool the mixture in an ice bath to 0-5 °C.

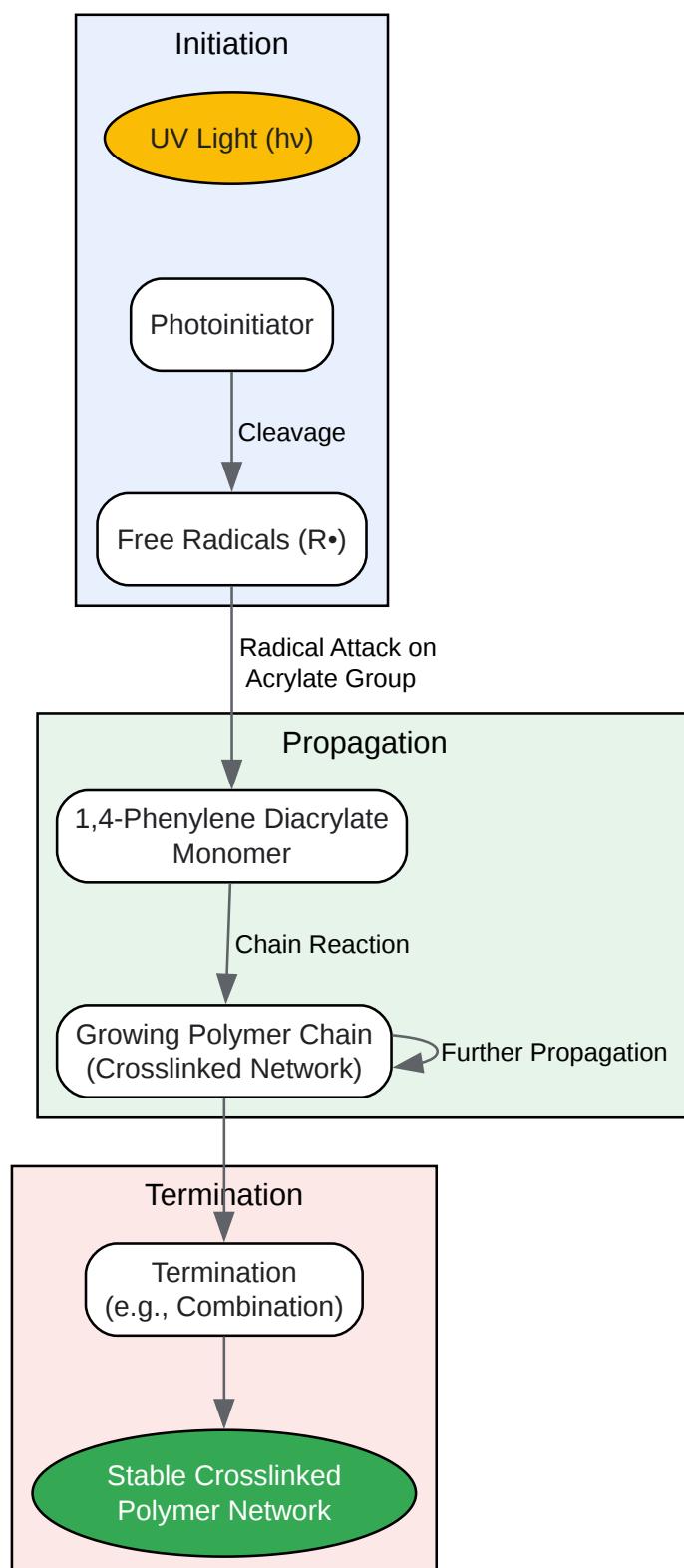
- Slowly add acryloyl chloride dropwise to the cooled solution while maintaining the temperature.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.
- Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted acid chloride, followed by a water wash.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield pure **1,4-Phenylene diacrylate** as a white solid.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **1,4-Phenylene diacrylate**.

Polymerization Behavior and Mechanism


1,4-Phenylene diacrylate readily undergoes free-radical polymerization when exposed to an initiator and an appropriate energy source, such as heat or UV light. Due to its difunctional nature, the polymerization of PDA leads to the formation of a densely crosslinked polymer network.

Mechanism of Photopolymerization

Photopolymerization is a common method for curing formulations containing PDA. The process can be broken down into three main stages:

- **Initiation:** A photoinitiator absorbs UV light, leading to its cleavage into highly reactive radical species.
- **Propagation:** The generated radicals attack the carbon-carbon double bond of the acrylate groups on the PDA molecule. This initiates a chain reaction, where the newly formed radical propagates by reacting with other PDA molecules, rapidly forming a crosslinked network.
- **Termination:** The polymerization process terminates when two growing polymer chains combine, or through other termination reactions.

Polymerization Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Key stages in the photopolymerization of **1,4-Phenylene diacrylate**.

Analytical Characterization

The identity and purity of synthesized **1,4-Phenylene diacrylate**, as well as the resulting polymers, are typically confirmed using a suite of analytical techniques.

Spectroscopic Techniques

- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the PDA molecule. Key vibrational bands include the C=O stretching of the ester group ($\sim 1725\text{ cm}^{-1}$), the C=C stretching of the acrylate group ($\sim 1635\text{ cm}^{-1}$), and the C-O stretching of the ester linkage ($\sim 1200\text{-}1100\text{ cm}^{-1}$).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are powerful tools for elucidating the chemical structure. In ^1H NMR, characteristic peaks for the vinyl protons of the acrylate groups appear in the range of 5.9-6.5 ppm, while the aromatic protons of the phenylene ring are observed around 7.2 ppm.

Thermal Analysis

- Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and purity of the PDA monomer. For the resulting polymer, DSC is employed to measure the glass transition temperature (T_g), which provides insight into the degree of crosslinking and the thermal stability of the material.
- Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition profile of the crosslinked polymer. The resulting data is crucial for applications where the material will be exposed to high temperatures.

Applications in Research and Development

The unique combination of a rigid aromatic core and reactive acrylate groups makes **1,4-Phenylene diacrylate** a versatile crosslinker in numerous applications.

Biomaterials and Drug Delivery

In the field of drug development, PDA is used as a crosslinking agent in the formulation of hydrogels for controlled drug release. The rigid phenylene core can enhance the mechanical

strength of the hydrogel, while the crosslink density can be tailored to control the diffusion and release rate of encapsulated therapeutic agents.

Dental Composites and Adhesives

PDA is a common component in dental resins and adhesives. Its ability to form a rigid, highly crosslinked network upon curing contributes to the excellent mechanical properties, such as high compressive strength and wear resistance, required for dental applications.

Coatings and Inks

In UV-curable coatings and inks, PDA is used to increase the crosslink density, leading to improved hardness, scratch resistance, and chemical resistance of the cured film. Its high reactivity allows for rapid curing speeds, which is advantageous in industrial processes.

Safety and Handling

1,4-Phenylene diacrylate is an irritant to the skin, eyes, and respiratory system. It is also a potential skin sensitizer. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,4-Phenylene diacrylate is a key difunctional monomer whose chemical structure provides a unique combination of rigidity and reactivity. A thorough understanding of its synthesis, polymerization behavior, and material properties is essential for its effective application. This guide has provided a comprehensive overview of these aspects, offering valuable insights for researchers and scientists working to develop next-generation materials in a variety of fields. The detailed protocols and mechanistic explanations serve as a foundation for the rational design of new polymers and composites with tailored properties.

- To cite this document: BenchChem. [chemical structure of 1,4-Phenylene diacrylate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1593797#chemical-structure-of-1-4-phenylene-diacrylate\]](https://www.benchchem.com/product/b1593797#chemical-structure-of-1-4-phenylene-diacrylate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com